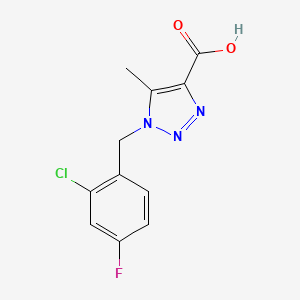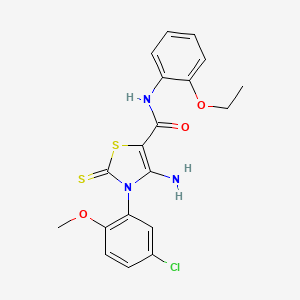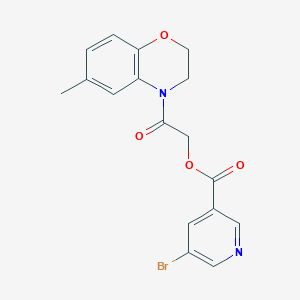![molecular formula C25H37N3O5S2 B2463669 N9,N11-diheptyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide CAS No. 441313-58-2](/img/structure/B2463669.png)
N9,N11-diheptyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H37N3O5S2 . This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H37N3O5S2 typically involves multiple steps, each requiring specific reagents and conditions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common methods include:
Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure. Each step is carefully controlled to ensure the correct formation of bonds and the desired stereochemistry.
Catalytic Reactions: Catalysts are often used to facilitate specific reactions, such as hydrogenation or oxidation, which are crucial for the formation of certain functional groups in the compound.
Industrial Production Methods
In an industrial setting, the production of C25H37N3O5S2 is scaled up using large reactors and continuous flow processes. These methods ensure high yield and purity of the compound. Key aspects of industrial production include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C25H37N3O5S2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of C25H37N3O5S2 typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
C25H37N3O5S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C25H37N3O5S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
C25H37N3O5S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular weights or functional groups. Key differences may include:
Reactivity: Differences in reactivity due to variations in functional groups.
Biological Activity: Differences in biological activity due to variations in molecular structure.
Applications: Differences in applications due to variations in chemical properties.
List of Similar Compounds
- C24H36N3O5S2
- C26H38N3O5S2
- C25H37N3O4S2
These compounds share similar structural features but may differ in specific functional groups or molecular configurations, leading to differences in their chemical and biological properties .
Properties
IUPAC Name |
6-N,8-N-diheptyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O5S2/c1-3-5-7-9-11-16-26-34(30,31)21-18-22(35(32,33)27-17-12-10-8-6-4-2)24-23-19(21)14-13-15-20(23)25(29)28-24/h13-15,18,26-27H,3-12,16-17H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTRPZVHWOKPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzoyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2463586.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2463589.png)
![N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide](/img/structure/B2463591.png)


![1-ethyl-N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2463596.png)
![3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2463597.png)

![3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2463599.png)
![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2463601.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2463603.png)
![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2463608.png)
![5-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2463609.png)
